REACTION_CXSMILES
|
[C:1](=[O:3])=O.[N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11]C=2)[CH:7]=[CH:6][CH:5]=1>>[OH:3][C:1]1[CH:13]=[C:8]([CH2:7][CH2:6][C:5]#[N:4])[CH:9]=[CH:10][CH:11]=1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flask equipped with a magnetic stirrer, cold water condenser, CO2 outlet
|
Type
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ADDITION
|
Details
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bubbler, and a heated oil bath was charged with 21 g
|
Type
|
CUSTOM
|
Details
|
temperature of 150°C
|
Type
|
ADDITION
|
Details
|
For workup, the cooled mixture was treated with 200 ml
|
Type
|
EXTRACTION
|
Details
|
of 5N HCl and extracted thoroughly with several portions of diethyl ether totalling 350 ml
|
Type
|
WASH
|
Details
|
The ether was washed with water (1 × 100 ml.), saturated NaHCO3 (4 × 50 ml.), brine (1 × 100 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Concentration of the ether solution gave 11.15 g
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)CCC#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |